molecular formula C15H17NOS2 B2688230 N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide CAS No. 2034599-52-3

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide

Cat. No.: B2688230
CAS No.: 2034599-52-3
M. Wt: 291.43
InChI Key: CJAXPHSASRFWRY-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is a compound that features a cyclopentyl group substituted with a thiophene ring and a carboxamide functional group. Thiophene, a five-membered aromatic ring containing sulfur, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopentyl thiophene intermediate. This can be achieved through a Friedel-Crafts acylation reaction where thiophene is acylated with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to a reductive amination reaction with thiophene-3-carboxamide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost, ensuring the process is both economically and ecologically sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Cyclopentyl thiophene amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties.

Biology

In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

Medically, thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could potentially be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group, but with different substitution patterns.

    Cyclopentyl thiophene: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

    Thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is unique due to its combination of a cyclopentyl group and two thiophene rings, providing a distinct electronic and steric profile. This uniqueness allows for specific interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXPHSASRFWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CSC=C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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